maltotriose

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 |

Source

|

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 |

Source

|

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Maltotriose

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose, a trisaccharide of significant interest in the fields of biochemistry, food science, and biotechnology, is a key intermediate in starch metabolism. Composed of three α-D-glucose residues, its specific arrangement of glycosidic bonds dictates its unique physicochemical properties and biological functions. This guide provides a comprehensive examination of the chemical structure of this compound, including its constituent monosaccharides, the nature of its glycosidic linkages, its stereochemistry, and its conformational dynamics. Furthermore, this document outlines standard analytical techniques for its characterization and discusses its biochemical relevance, offering a foundational resource for professionals engaged in related research and development.

Introduction to this compound

This compound (C₁₈H₃₂O₁₆) is an oligosaccharide, specifically a trisaccharide, that plays a crucial role in various biological and industrial processes.[1][2] It is a product of the enzymatic hydrolysis of amylose, a component of starch, by α-amylase.[1][2] This process occurs naturally during digestion in the human saliva and small intestine.[1] In industrial settings, this compound is a component of maltodextrins and corn syrups, where it contributes to properties like sweetness and viscosity.[1][2] Its defined structure makes it a valuable substrate for studying the kinetics and mechanisms of carbohydrate-active enzymes.

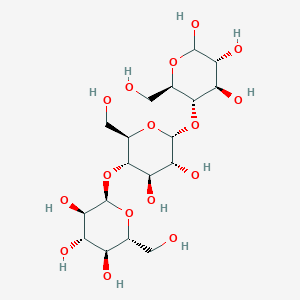

Molecular Structure and Stereochemistry

A thorough understanding of this compound's chemical architecture is fundamental to appreciating its function. Its structure can be systematically broken down into its monosaccharide units, the linkages connecting them, and its three-dimensional arrangement.

Monosaccharide Composition

This compound is a homooligosaccharide, meaning it is composed of a single type of monosaccharide unit. In this case, the repeating monomer is D-glucose , the most common aldohexose in nature.

Glycosidic Linkages

The three D-glucose units in this compound are covalently linked by α-1,4 glycosidic bonds .[1][2] This nomenclature indicates that the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The 'α' designation specifies the stereochemistry at the anomeric carbon, where the bond projects axially downwards in the standard chair conformation of the pyranose ring.

The systematic name for this compound, which fully describes its connectivity, is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose.[3]

Stereochemical Representations

Visualizing the three-dimensional structure of this compound is essential for understanding its interactions with enzymes and receptors. The most common and informative representations are the Haworth projection and the chair conformation.

Haworth Projection: This representation depicts the cyclic pyranose form of the glucose units as planar hexagons, providing a clear view of the stereochemistry of the hydroxyl groups.[4][5][6] The α-1,4 linkage is shown connecting the C1 of one ring to the C4 of the next.

Chair Conformation: While the Haworth projection is convenient, the six-membered pyranose rings of glucose actually exist in a more stable, non-planar 'chair' conformation to minimize steric strain.[7][8] In this representation, substituents on the ring are either in an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For β-D-glucose, all non-hydrogen substituents are in the more stable equatorial position. The α-1,4 linkage in this compound connects the axial C1 hydroxyl of one glucose unit to the equatorial C4 hydroxyl of the next. The two glucose units that are not at the reducing end adopt a typical ⁴C₁ chair conformation.[9]

Anomerism in this compound

The glucose unit at the reducing end of the this compound chain has a free anomeric carbon (C1). This carbon can exist in two stereoisomeric forms, or anomers: α and β. This phenomenon, known as mutarotation, occurs in aqueous solution where the ring can open to its linear aldehyde form and then re-close.[7] Consequently, this compound in solution is a mixture of α-maltotriose and β-maltotriose.

Physicochemical Properties

The structural features of this compound give rise to its characteristic physical and chemical properties, which are critical for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][3] |

| Molecular Weight | 504.4 g/mol | [3] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 132-135 °C | [10] |

| Solubility | Soluble in water | [10] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

Analytical Characterization

The elucidation and confirmation of this compound's structure, as well as its quantification in various matrices, rely on several key analytical techniques. The choice of method is dictated by the specific requirements of the analysis, such as the need for structural detail, sensitivity, or throughput.

Chromatographic Methods

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion exchange chromatography. PAD provides direct, sensitive detection without the need for derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful HPLC technique for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. When coupled with a chromatographic separation technique (e.g., LC-MS), it is a powerful tool for identification and quantification. Fragmentation analysis can help to confirm the sequence of monosaccharides and the positions of the glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the de novo structural elucidation of carbohydrates. NMR can provide detailed information about:

-

The number and type of monosaccharide residues.

-

The anomeric configuration (α or β) of the glycosidic linkages.

-

The position of the glycosidic linkages.

-

The three-dimensional conformation of the molecule.

For instance, the chemical shift of the anomeric protons (H1) is highly indicative of the linkage type and configuration.

Biochemical Significance and Applications

This compound is more than a simple sugar; it is an active participant in several metabolic processes and has found use in various applications.

Role in Metabolism

-

Starch Digestion: As a primary product of α-amylase activity on starch, this compound is an important intermediate in the digestive breakdown of complex carbohydrates.[1][11]

-

Microbial Metabolism: Many microorganisms, including brewer's yeast (Saccharomyces cerevisiae) and gut bacteria, can transport and metabolize this compound as a carbon source.[12]

-

Enzyme Substrate: this compound is a preferred substrate for certain enzymes, such as α-glucosidases, which hydrolyze it into glucose.

Industrial and Research Applications

-

Food Industry: Used as a sweetener and texturizer in some food products.[1]

-

Brewing: It is an important fermentable sugar in wort, contributing to the final alcohol content and flavor profile of beer.[12]

-

Research Tool: Due to its well-defined structure, this compound is frequently used as a standard and substrate in carbohydrate research, particularly in studies involving amylases and other glycoside hydrolases.

Experimental Protocols

Protocol: Quantification of this compound by HPAEC-PAD

This protocol outlines a general procedure for the analysis of this compound. Note: This is a representative method and should be optimized for the specific instrument and application.

1. Sample Preparation: a. For solid samples, accurately weigh and dissolve in high-purity water to a known concentration (e.g., 1 mg/mL). b. For liquid samples, dilute as necessary with high-purity water to fall within the calibration range. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.

2. Standard Preparation: a. Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL). b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Chromatographic Conditions:

- Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).

- Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific separation requirements.

- Flow Rate: Typically 0.5 - 1.0 mL/min.

- Column Temperature: 30 °C.

- Injection Volume: 5 - 25 µL.

4. Detection (Pulsed Amperometric Detection):

- Electrode: Gold working electrode and Ag/AgCl reference electrode.

- Waveform: A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction.

5. Data Analysis: a. Integrate the peak area corresponding to the retention time of this compound. b. Construct a calibration curve by plotting peak area versus concentration for the standards. c. Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Visualization of Structural Relationships

To better understand the hierarchical and analytical relationships concerning this compound, the following diagrams are provided.

Caption: Hierarchical breakdown of the chemical structure of this compound.

Caption: Experimental workflow for HPAEC-PAD analysis of this compound.

References

- Biology Online. (2021). This compound Definition and Examples.

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001262).

- Wikipedia. (n.d.). This compound.

- FooDB. (2010). Showing Compound this compound (FDB001196).

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92146, this compound.

- ResearchGate. (n.d.). Structure of the this compound linkage isomers panose and isopanose.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192826, alpha-Maltotriose.

- O'Connell Motherway, M., et al. (2011). Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003. Applied and Environmental Microbiology, 77(16), 5793-5803.

- Kamitori, S., et al. (1995). Molecular and crystal structures of two 1,6-anhydro-beta-maltotriose derivatives. Carbohydrate Research, 278(2), 195-203.

- Corzana, F., et al. (2007). DFT conformational studies of alpha-maltotriose. Journal of Computational Chemistry, 28(11), 1849-1859.

- Wikipedia. (n.d.). Haworth projection.

- Study.com. (n.d.). Haworth Projection | Purpose, Formulation & Examples.

- Master Organic Chemistry. (2018). The Haworth Projection.

- Chemistry Steps. (n.d.). Converting Fischer, Haworth, and Chair forms of Carbohydrates.

- Craft Beer & Brewing. (n.d.). This compound | The Oxford Companion to Beer.

- Structure of saccharides. (n.d.).

- ResearchGate. (n.d.). Molecular structure (Haworth projection) of maltose and trehalose.

- The Organic Chemistry Tutor. (2018, May 20). Carbohydrates - Haworth & Fischer Projections With Chair Conformations [Video]. YouTube.

Sources

- 1. biologyonline.com [biologyonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Haworth projection - Wikipedia [en.wikipedia.org]

- 5. Haworth Projection | Purpose, Formulation & Examples - Lesson | Study.com [study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. youtube.com [youtube.com]

- 9. Molecular and crystal structures of two 1,6-anhydro-beta-maltotriose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. beerandbrewing.com [beerandbrewing.com]

Maltotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.[1][2] As the shortest-chain oligosaccharide classified as a maltodextrin, it serves as a fundamental tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development.[1] This guide provides an in-depth analysis of the molecular characteristics of this compound, its physicochemical properties, and its applications, offering a critical resource for researchers and professionals in the field.

Molecular Formula and Weight

The chemical formula for this compound is C₁₈H₃₂O₁₆ .[3][4][5] This formula is derived from the condensation of three glucose molecules (C₆H₁₂O₆), with the elimination of two water molecules during the formation of the glycosidic linkages.

The molecular weight of this compound has been determined to be approximately 504.4 g/mol .[3][4][5] This value is a critical parameter for a multitude of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterizations. The monoisotopic mass is 504.16903493 Da.[3]

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1109-28-0 | [3][5] |

| PubChem CID | 92146 | [3] |

| Synonyms | Amylotriose, α-1,4-Glucotriose | [4][5] |

Chemical Structure and Conformation

This compound consists of three D-glucose units. The IUPAC name for the alpha-anomer is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose.[2][6] The α-1,4 glycosidic bonds dictate the overall three-dimensional structure and are responsible for its recognition by specific enzymes, such as α-amylase, which hydrolyzes these linkages in starch.[1]

Caption: Chemical structure of this compound, highlighting the α(1→4) glycosidic linkages between the three glucose units.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings.

| Property | Value/Description | Significance in Research |

| Sweetness | Approximately 0.32 times that of sucrose.[7] | Useful in formulations where low sweetness is desired while maintaining bulk and texture. |

| Viscosity | Lower than other oligosaccharides at the same concentration but higher than glucose.[7] | Impacts the rheological properties of solutions, relevant in food technology and drug formulation. |

| Heat and Acid Resistance | More stable than sucrose and glucose under acidic and high-temperature conditions.[7] | Allows for its use in processes requiring heat treatment, such as pasteurization, without significant degradation. |

| Hygroscopicity | Possesses good water vapor absorption and retention capabilities.[7] | Acts as a humectant, preventing desiccation in formulations and extending the shelf life of products. |

| Solubility | Soluble in water.[8] | Essential for its use in aqueous-based assays and formulations. |

Experimental Protocols

Preparation of a Standard this compound Solution (10 mM)

Objective: To prepare a stock solution of this compound for use in various biochemical and cellular assays.

Materials:

-

This compound (MW: 504.44 g/mol )[5]

-

Deionized water

-

Analytical balance

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass = 0.010 mol/L x 504.44 g/mol x 0.100 L = 0.5044 g

-

-

Accurately weigh 0.5044 g of this compound using an analytical balance.

-

Transfer the weighed this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.

-

Once dissolved, remove the stir bar and carefully add deionized water to the 100 mL mark.

-

Cap the flask and invert it several times to ensure thorough mixing.

-

Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Applications in Research and Development

This compound serves as a valuable tool in several research areas:

-

Enzyme Characterization: It is a substrate for α-amylase and other carbohydrate-active enzymes, allowing for the study of enzyme kinetics and inhibition.[1]

-

Microbiology: In Escherichia coli, this compound acts as an inducer of the maltose regulon, making it useful for studying gene regulation and carbohydrate metabolism.[5]

-

Drug Formulation: Its properties of low sweetness, high stability, and moisture retention make it a suitable excipient in pharmaceutical formulations.[7]

-

Food Science: Used as a functional food ingredient to improve texture, prevent starch retrogradation, and extend shelf life.[7]

Conclusion

This compound, with its well-defined chemical structure and versatile physicochemical properties, is an indispensable molecule for researchers and drug development professionals. A thorough understanding of its molecular weight, formula, and functional characteristics is paramount for its effective application in experimental design and product formulation.

References

- PubChem. This compound.

- Wikipedia. This compound. [Link]

- Wikipedia. This compound (French). [Link]

- Golm Metabolome D

- Human Metabolome Database. Showing metabocard for this compound (HMDB0001262). [Link]

- PubChem. alpha-Maltotriose.

- FooDB. Showing Compound this compound (FDB001196). [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound — Wikipédia [fr.wikipedia.org]

- 3. This compound | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. alpha-Maltotriose | C18H32O16 | CID 192826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 1109-28-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Maltotriose in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the key physical properties of maltotriose in aqueous solutions. Understanding these characteristics is paramount for researchers and professionals in drug development, as they directly influence formulation stability, manufacturing processes, and product performance. This document moves beyond a simple listing of parameters to offer in-depth explanations of experimental methodologies and the scientific principles that underpin them, ensuring a robust and applicable understanding.

Density of Aqueous this compound Solutions

Theoretical Background and Importance

The density of a this compound solution, defined as its mass per unit volume, is a fundamental physical property that is essential for a variety of applications in drug development. Accurate density data is critical for:

-

Formulation Development: Ensuring the correct concentration of active pharmaceutical ingredients (APIs) and excipients in liquid formulations.

-

Process Engineering: Designing and optimizing manufacturing processes such as mixing, pumping, and filling.

-

Quality Control: Verifying the concentration and purity of this compound solutions.

The density of an aqueous solution is influenced by the concentration of the solute and the temperature of the solution. As the concentration of this compound increases, the density of the solution will also increase. Conversely, for most aqueous solutions, density decreases with increasing temperature.

Experimental Methodology: Density Determination by Pycnometry

The density of this compound solutions can be accurately determined using a pycnometer, a glass flask with a precisely known volume. This method offers high precision and is a standard technique in many laboratories.

Experimental Workflow for Density Measurement

Caption: Workflow for determining the density of a this compound solution using a pycnometer.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations by dissolving accurately weighed amounts of this compound in deionized water in volumetric flasks.

-

Pycnometer Calibration: Calibrate the pycnometer by filling it with deionized water of a known temperature and density to determine its exact volume.

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and measure its mass on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with the this compound solution, ensuring there are no air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath to allow the solution to reach the desired temperature.

-

Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and measure its mass.

-

Density Calculation: The density of the solution is calculated by dividing the mass of the solution (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.

Data Presentation: Apparent Molar Volumes

Table 1: Apparent Molar Volume of this compound in Aqueous Solution

| Molality (mol/kg) | Apparent Molar Volume (cm³/mol) at 15°C | Apparent Molar Volume (cm³/mol) at 25°C | Apparent Molar Volume (cm³/mol) at 35°C |

| 0.1 | 313.3 | 315.5 | 317.2 |

| 0.2 | 313.8 | 316.0 | 317.7 |

| 0.3 | 314.3 | 316.5 | 318.2 |

| 0.4 | 314.8 | 317.0 | 318.7 |

| 0.5 | 315.3 | 317.5 | 319.2 |

Data sourced from Miyajima et al.[1][2]

The density of the solution can be calculated from the apparent molar volume using the following equation:

ρ = (1000 + m·M) / (1000/ρ₀ + m·φv)

where:

-

ρ is the density of the solution (g/cm³)

-

m is the molality of the solution (mol/kg)

-

M is the molar mass of this compound (504.44 g/mol )

-

ρ₀ is the density of pure water at the given temperature

-

φv is the apparent molar volume of this compound (cm³/mol)

Viscosity of Aqueous this compound Solutions

Theoretical Background and Importance

Viscosity is a measure of a fluid's resistance to flow. For this compound solutions, viscosity is a critical parameter that affects:

-

Manufacturing Processes: Pumping, mixing, and filtration operations are highly dependent on the viscosity of the solution.

-

Drug Delivery: The viscosity of a formulation can influence its administration, such as injectability or sprayability.

-

Stability: In amorphous systems, viscosity is related to molecular mobility, which can impact the physical and chemical stability of the drug product.

The viscosity of a this compound solution is primarily influenced by its concentration and temperature. Viscosity increases significantly with increasing this compound concentration and decreases with increasing temperature.

Experimental Methodology: Viscosity Measurement with a Rotational Rheometer

A rotational rheometer is a precise instrument for measuring the viscosity of liquids. It works by measuring the torque required to rotate a spindle immersed in the sample at a constant angular velocity.

Experimental Workflow for Viscosity Measurement

Caption: Workflow for measuring the viscosity of a this compound solution using a rotational rheometer.

Step-by-Step Protocol:

-

Instrument Setup: Select the appropriate spindle and geometry (e.g., cone and plate, parallel plate) for the expected viscosity range of the sample. Calibrate the instrument according to the manufacturer's instructions.

-

Sample Loading: Place a sufficient amount of the this compound solution onto the lower plate of the rheometer.

-

Gap Setting: Lower the upper geometry (spindle) to the correct measurement gap.

-

Temperature Equilibration: Allow the sample to equilibrate to the set measurement temperature.

-

Measurement: Apply a controlled shear rate to the sample and measure the resulting shear stress. A flow sweep, where the shear rate is varied, is often performed to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

-

Viscosity Calculation: For a Newtonian fluid, the viscosity is the ratio of shear stress to shear rate.

Data Presentation: Viscosity B-Coefficients

The viscosity of dilute to moderately concentrated electrolyte and non-electrolyte solutions can be described by the Jones-Dole equation. The B-coefficient in this equation is related to the size and shape of the solute molecules and their interaction with the solvent. Miyajima et al. have determined the viscosity B-coefficients for this compound in aqueous solutions.[1][2]

Table 2: Viscosity B-Coefficients of this compound in Aqueous Solution

| Temperature (°C) | Viscosity B-Coefficient (dm³/mol) |

| 15 | 0.880 |

| 25 | 0.825 |

| 35 | 0.775 |

Data sourced from Miyajima et al.[1][2]

The relative viscosity (ηr) of the solution can be calculated using the Jones-Dole equation:

ηr = η/η₀ = 1 + A·c½ + B·c

where:

-

η is the viscosity of the solution

-

η₀ is the viscosity of the pure solvent

-

A is the Falkenhagen coefficient (related to solute-solute interactions, often negligible for non-electrolytes)

-

B is the Jones-Dole B-coefficient

-

c is the molar concentration of the solute

Refractive Index of Aqueous this compound Solutions

Theoretical Background and Importance

The refractive index of a solution is a dimensionless number that describes how fast light travels through the material. It is a valuable tool in drug development for:

-

Concentration Measurement: The refractive index of a solution is directly related to its concentration, providing a rapid and non-destructive method for quality control.[3]

-

Purity Assessment: Changes in the refractive index can indicate the presence of impurities.

-

Identification of Substances: The refractive index is a characteristic property of a substance.

Experimental Methodology: Refractive Index Measurement with an Abbe Refractometer

An Abbe refractometer is a common laboratory instrument used to measure the refractive index of liquids. It operates on the principle of measuring the critical angle of total internal reflection.

Experimental Workflow for Refractive Index Measurement

Caption: Workflow for measuring the refractive index of a this compound solution using an Abbe refractometer.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Apply a few drops of the this compound solution onto the surface of the measuring prism.

-

Measurement: Close the prism assembly and adjust the light source and eyepiece to bring the boundary line between the light and dark fields into sharp focus.

-

Reading: Align the boundary line with the crosshairs in the eyepiece and read the refractive index value from the instrument's scale.

-

Temperature Control: Ensure the measurement is performed at a constant, known temperature, as the refractive index is temperature-dependent.

Data Presentation: Refractive Index of Maltose Solutions

Table 3: Refractive Index of Aqueous Maltose Solutions at 20°C

| Concentration (% w/w) | Refractive Index |

| 10 | 1.3479 |

| 20 | 1.3639 |

| 30 | 1.3811 |

| 40 | 1.4000 |

| 50 | 1.4201 |

| 60 | 1.4418 |

Data sourced from various chemical engineering handbooks.[4]

Water Activity of Aqueous this compound Solutions

Theoretical Background and Importance

Water activity (aw) is a measure of the energy status of the water in a system. It is a critical parameter for:

-

Product Stability: Water activity, rather than total moisture content, predicts the stability of a product with respect to microbial growth, chemical reactions (e.g., hydrolysis), and physical changes (e.g., caking and collapse).

-

Formulation Optimization: Controlling water activity is essential for developing stable solid and liquid dosage forms.

Experimental Methodology: Water Activity Measurement with a Dew Point Hygrometer

A dew point hygrometer measures water activity by determining the dew point temperature of the air in a sealed chamber containing the sample. This method is highly accurate and is considered a primary measurement technique.

Experimental Workflow for Water Activity Measurement

Caption: Workflow for determining the diffusion coefficient of this compound using Dynamic Light Scattering.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound and filter it to remove any dust or large aggregates.

-

Measurement: Place the sample in a cuvette and insert it into the DLS instrument. A laser illuminates the sample, and a detector measures the time-dependent fluctuations in the scattered light intensity.

-

Data Analysis: The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations. From this, the diffusion coefficient is determined. The hydrodynamic radius of the molecule can then be calculated using the Stokes-Einstein equation.

Data Presentation: Thermal Diffusion Coefficients

Weinbuch et al. have reported the thermal diffusion coefficient (DT) for this compound in aqueous solutions at various temperatures. [5][6]The thermal diffusion coefficient is related to the translational diffusion coefficient.

Table 4: Thermal Diffusion Coefficient of this compound in Aqueous Solution

| Temperature (°C) | Thermal Diffusion Coefficient (10⁻⁸ cm²/s·K) |

| 15 | 1.8 |

| 25 | 2.5 |

| 35 | 3.2 |

| 45 | 3.9 |

Data sourced from Weinbuch et al.[5][6]

Glass Transition Temperature of Aqueous this compound Solutions

Theoretical Background and Importance

The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. For amorphous drug formulations, the Tg is a critical parameter for:

-

Stability: Storing a product below its Tg is crucial for maintaining its physical and chemical stability, as molecular mobility is significantly reduced in the glassy state.

-

Processing: Understanding the Tg is important for processes like freeze-drying and spray drying.

The Tg of a this compound solution is highly dependent on its water content. Water acts as a plasticizer, lowering the Tg of the system.

Experimental Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the Tg of materials.

Experimental Workflow for DSC Measurement

Caption: Workflow for determining the glass transition temperature of a this compound solution using Differential Scanning Calorimetry.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound solution into a DSC pan and hermetically seal it.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. The sample is then cooled to a temperature well below its expected Tg and subsequently heated at a constant rate.

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, and the Tg is typically taken as the midpoint of this transition.

Data Presentation

The glass transition temperature of anhydrous this compound has been reported to be approximately 101-104°C. The addition of water will significantly lower this value. The Gordon-Taylor equation is often used to predict the Tg of sugar-water mixtures.

Solubility of this compound in Water

Theoretical Background and Importance

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature. The solubility of this compound is a critical factor in:

-

Formulation Development: Determining the maximum achievable concentration in a liquid formulation.

-

Crystallization Processes: Understanding the conditions under which this compound will crystallize from a solution.

The solubility of most sugars, including this compound, in water increases with temperature.

Experimental Methodology: Isothermal Equilibrium Method

The solubility of this compound can be determined by equilibrating an excess amount of the solid in water at a constant temperature and then measuring the concentration of the saturated solution.

Data Presentation: Solubility of Maltose in Water

While specific solubility data for this compound is limited, the solubility of maltose can be used as a reasonable estimate.

Table 5: Solubility of Maltose Monohydrate in Water

| Temperature (°C) | Solubility ( g/100 g water) |

| 20 | 108 |

| 30 | 125 |

| 40 | 145 |

| 50 | 168 |

Data sourced from various chemical and food science literature.

References

- Miyajima, K., Sawada, M., & Nakagaki, M. (1983). Studies on Aqueous Solutions of Saccharides. II. Viscosity B-Coefficients, Apparent Molar Volumes, and Activity Coefficients of d-Glucose, Maltose, and this compound in Aqueous Solutions. Bulletin of the Chemical Society of Japan, 56(6), 1620-1624. [Link]

- Miyajima, K., Sawada, M., & Nakagaki, M. (1983). Studies on Aqueous Solutions of Saccharides. II. Viscosity B-Coefficients, Apparent Molar Volumes, and Activity Coefficients of d-Glucose, Maltose, and this compound in Aqueous Solutions. Bulletin of the Chemical Society of Japan, 56(6), 1620-1624. [Link]

- Zeratsky, J. (n.d.). Refractive indices of maltose solutions. Journal of Research of the National Bureau of Standards, 44(4), 399. [Link]

- Weinbuch, D., Lauth, J., & Sadowski, G. (2012). Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides. Physical Chemistry Chemical Physics, 14(29), 10147-10153. [Link]

- Telis, V. R. N., Telis-Romero, J., & Gabas, A. L. (2007). Viscosity of Aqueous Carbohydrate Solutions at Different Temperatures and Concentrations. International Journal of Food Properties, 10(1), 185-195. [Link]

- Weinbuch, D., Lauth, J., & Sadowski, G. (2012). Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides. Physical Chemistry Chemical Physics, 14(29), 10147-53. [Link]

- Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press. [Link]

- Drapala, K. P., & Auty, M. A. E. (2018). VISCOSITY OF AQUEOUS SOLUTIONS OF SACCHARIDES. Acta Agrophysica, 25(2). [Link]

- Mettler-Toledo International Inc. (n.d.). Refractive Index. [Link]

- Kuntz, R. (n.d.). Diffusion coefficient of maltose in water.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. faculty.weber.edu [faculty.weber.edu]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Maltotriose: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various biological and industrial processes. While extensively studied in the context of brewing, its natural occurrence spans a broader spectrum of sources, from plants and honey to a diverse array of microorganisms. This technical guide provides a comprehensive overview of the natural reservoirs of this compound, the enzymatic pathways governing its synthesis and degradation, and detailed methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers and professionals in biochemistry, food science, and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this important oligosaccharide.

Introduction to this compound

This compound (C₁₈H₃₂O₁₆) is the shortest-chain oligosaccharide classified as a maltodextrin.[1] It is a reducing sugar, meaning it possesses a free aldehyde or ketone group, which allows it to participate in certain chemical reactions. Its structure consists of three glucose molecules linked by α-1,4 glycosidic bonds.[1] The presence and concentration of this compound in natural systems and food products are of significant interest due to its role as a fermentable sugar, a prebiotic, and its impact on the physical and sensory properties of various products.[2][3]

Natural Occurrence and Sources of this compound

This compound is not as ubiquitously found in its free form as monosaccharides like glucose and fructose, but it is a significant component in several natural and processed sources. Its primary origin is the enzymatic hydrolysis of starch, a complex carbohydrate composed of amylose and amylopectin.[1]

Plant Kingdom

While many plants store energy as starch, the presence of free this compound is less common and often transient. However, it can be found in certain plant tissues, particularly those undergoing active starch metabolism.

-

Grains and Cereals: Barley is a prominent source of this compound, especially during the malting and mashing processes central to brewing.[4] Wheat and corn also contain this compound, particularly in processed forms like syrups.[3][5]

-

Fruits and Vegetables: Some fruits and vegetables contain trace amounts of this compound. For instance, it has been detected in peaches and pears.[5] Sweet potatoes are another notable source, where maltose and other small oligosaccharides contribute to their characteristic sweetness.[5] However, comprehensive quantitative data across a wide range of fruits and vegetables remains limited.

Honey

Honey is a complex mixture of sugars, with fructose and glucose being the primary components. However, it also contains a variety of disaccharides and oligosaccharides, including this compound.[5][6] The concentration of this compound in honey can vary depending on the floral source and the action of enzymes from the bees. Generally, honeydew honeys tend to have higher concentrations of oligosaccharides, including this compound, compared to blossom honeys.[2][5]

Table 1: Representative this compound Content in Various Honey Types

| Honey Type | Reported this compound Concentration Range | Reference |

| Honeydew Honey | Generally higher than blossom honeys | [2][5] |

| General Floral Honey | Trace amounts to low percentages | [6] |

| Adulterated Honey (with starch-based syrups) | Can be significantly elevated | [7] |

Microbial World

Microorganisms play a crucial role in both the synthesis and degradation of this compound.

-

Bacteria: Certain bacterial species are known to produce this compound as a product of starch degradation. For example, some strains of Alcaligenes have been identified to produce high levels of maltotetraose, with this compound as a minor product.[8]

-

Fungi and Yeast: The metabolism of this compound is particularly well-studied in the yeast Saccharomyces cerevisiae due to its importance in brewing. Most brewer's yeast strains can ferment this compound, although it is typically consumed after simpler sugars like glucose and maltose.[9][10] The ability to efficiently utilize this compound is a key characteristic of many industrial yeast strains.[10] Some fungal species, such as Aureobasidium pullulans, are known to produce pullulan, a polysaccharide composed of this compound units linked by α-1,6 glycosidic bonds. Enzymatic hydrolysis of pullulan can yield high-purity this compound.[11]

Biochemical Pathways of this compound Metabolism

The presence and concentration of this compound in natural systems are governed by the activity of specific enzymes that catalyze its formation from starch and its breakdown into glucose.

Synthesis of this compound

The primary pathway for this compound synthesis is the enzymatic hydrolysis of starch. The key enzyme in this process is α-amylase .

-

α-Amylase (EC 3.2.1.1): This endoamylase randomly cleaves the α-1,4 glycosidic bonds within the starch molecule, producing a mixture of dextrins, maltose, and this compound.[1] The specific ratio of these products depends on the source of the α-amylase and the reaction conditions.

Another important enzyme in the context of starch processing and this compound formation is pullulanase .

-

Pullulanase (EC 3.2.1.41): This debranching enzyme specifically hydrolyzes the α-1,6 glycosidic linkages in amylopectin and pullulan. In conjunction with α-amylase, it can lead to a more complete breakdown of starch and influence the final yield of this compound.[11]

Caption: Enzymatic breakdown of starch to produce this compound.

Degradation of this compound

This compound is broken down into its constituent glucose units, which can then enter glycolysis for energy production. The key enzyme in this process is α-glucosidase .

-

α-Glucosidase (EC 3.2.1.20): This enzyme, also known as maltase, hydrolyzes the terminal, non-reducing α-1,4-linked glucose residues to release free glucose. In the case of this compound, α-glucosidase sequentially cleaves the glycosidic bonds to yield three glucose molecules.

In some microorganisms, such as Saccharomyces cerevisiae, the metabolism of this compound involves active transport into the cell followed by intracellular hydrolysis by α-glucosidase.[9]

Caption: Enzymatic degradation of this compound to glucose.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound is essential for research, quality control in the food industry, and various biotechnological applications. The following sections provide detailed protocols for the extraction and analysis of this compound from different matrices.

Extraction of this compound

The choice of extraction method depends on the sample matrix.

This protocol is suitable for the extraction of soluble carbohydrates, including this compound, from plant materials such as leaves, stems, and grains.

Protocol 1: Extraction of Soluble Carbohydrates from Plant Tissues

-

Sample Preparation: Weigh approximately 50-100 mg of finely ground, freeze-dried plant tissue into a 2 mL microcentrifuge tube.

-

Initial Extraction: Add 1.5 mL of 80% (v/v) ethanol. Vortex thoroughly for 1 minute.

-

Incubation: Incubate the mixture in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at room temperature.

-

Supernatant Collection: Carefully transfer the supernatant to a new 15 mL centrifuge tube.

-

Re-extraction: Repeat the extraction (steps 2-5) two more times with the pellet, combining the supernatants each time.

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of ultrapure water.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.[12][13][14][15]

This protocol is designed for the simple and rapid preparation of honey samples for carbohydrate analysis.

Protocol 2: Extraction of Sugars from Honey

-

Sample Preparation: Weigh approximately 1 g of honey into a 50 mL volumetric flask.

-

Dissolution: Add approximately 40 mL of ultrapure water and mix thoroughly until the honey is completely dissolved.

-

Volume Adjustment: Bring the solution to the final volume of 50 mL with ultrapure water.

-

Filtration: Filter the diluted honey solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for analysis.[16][17]

This protocol is suitable for the analysis of extracellular this compound in microbial fermentation broths.

Protocol 3: Extraction of Extracellular Sugars from Microbial Cultures

-

Sample Collection: Collect a known volume (e.g., 5 mL) of the microbial culture broth.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter into an HPLC vial. The sample is now ready for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and reliable method for the separation and quantification of this compound.

Protocol 4: HPLC Quantification of this compound

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

-

Column:

-

An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carbohydrate analysis.

-

-

Mobile Phase:

-

An isocratic mobile phase of acetonitrile and water is typically used. A common starting point is a ratio of 75:25 (v/v) acetonitrile:water. The exact ratio may need to be optimized for specific column and system configurations.

-

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

-

Detector Temperature (RI): 35°C

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in ultrapure water.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mg/mL).

-

-

Quantification:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.[3]

-

Caption: General workflow for the HPLC analysis of this compound.

Enzymatic Assay

Enzymatic assays can provide a rapid and specific method for this compound quantification. While specific kits for this compound are less common, kits for maltose can be adapted. This involves the hydrolysis of this compound to glucose by α-glucosidase, followed by the quantification of the released glucose.

Protocol 5: Enzymatic Assay for this compound Quantification (Adapted from Maltose Assay)

This protocol is based on the principle that α-glucosidase will hydrolyze this compound to glucose, which is then measured. A commercial glucose assay kit (e.g., glucose oxidase/peroxidase based) is required.

-

Sample Preparation: Prepare samples as described in the extraction protocols and dilute them to fall within the linear range of the glucose assay kit.

-

Control and Test Samples: For each sample, prepare two reactions:

-

Test Sample: Sample + α-glucosidase

-

Control Sample (Free Glucose): Sample + buffer (without α-glucosidase)

-

-

Enzymatic Hydrolysis:

-

To the "Test Sample" wells of a 96-well plate, add a defined volume of the sample and a solution of α-glucosidase (e.g., 1 U/mL).

-

To the "Control Sample" wells, add the same volume of sample and buffer.

-

Incubate at the optimal temperature for the α-glucosidase (typically 37°C) for a sufficient time to ensure complete hydrolysis of this compound (e.g., 30-60 minutes).

-

-

Glucose Quantification:

-

Following incubation, add the reagents from a commercial glucose assay kit to all wells according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation:

-

Calculate the concentration of free glucose in the "Control Sample".

-

Calculate the total glucose concentration after enzymatic hydrolysis in the "Test Sample".

-

The concentration of glucose derived from this compound is the difference between the total glucose and the free glucose.

-

Convert the concentration of glucose to the concentration of this compound using their respective molecular weights (this compound MW = 504.44 g/mol ; Glucose MW = 180.16 g/mol ). For every 1 mole of this compound, 3 moles of glucose are produced.[18][19][20][21]

-

Conclusion and Future Perspectives

This compound is a fundamentally important trisaccharide with a significant presence in various natural and industrial settings. Its role as a key fermentable sugar in brewing is well-established, but its occurrence in other plant-based foods, honey, and microbial systems highlights its broader biological relevance. The methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of this compound, enabling further research into its physiological functions and applications.

Future research should focus on expanding our understanding of the quantitative distribution of this compound across a wider range of plant species and honey varieties. Furthermore, exploring the diversity of microbial enzymes involved in this compound metabolism could unveil novel biocatalysts for industrial applications. As analytical techniques continue to advance, more sensitive and high-throughput methods for this compound analysis will undoubtedly emerge, facilitating a deeper understanding of the role of this oligosaccharide in health and disease.

References

- Soluble sugar and starch extractions from plant tissues for isotope analysis. (n.d.). protocols.io. [Link]

- Hendrix, D. L. (1993). Rapid extraction and analysis of nonstructural carbohydrates in plant tissues. Crop Science, 33(6), 1306-1311.

- Norikoshi, R., Imanishi, H., & Ichimura, K. (2008). A Simple and Rapid Extraction Method of Carbohydrates from Petals or Sepals of Four Floricultural Plants for Determination of Their Contents by High-Performance Liquid Chromatography. Journal of the Japanese Society for Horticultural Science, 77(3), 289-295.

- Davis, J. M., & Fellman, J. K. (2005). Extraction and Analysis of Soluble Carbohydrates. In R. D. Storey (Ed.), Plant Cell Wall Analysis (pp. 285-303). Humana Press.

- Davis, J., & Fellman, J. (n.d.). Extraction and Analysis of Soluble Carbohydrates.

- Maltose Assay Kit (MAK019). (n.d.). Sigma-Aldrich.

- Principle: Enzymatic Assay of MALTASE (EC 3.2.1.20). (1994). Sigma-Aldrich.

- Conversion of sugar and formation of wort density in beer ferment

- Determination of Fructose, Glucose, and Maltose in Honey by HPLC-FLD. (n.d.). food.chinacis.net.

- Is Maltose Good or Bad for You? (2023). Healthline. [Link]

- This compound The sweetness of science. (n.d.).

- Carbohydrates and the Sweetness of Honey. (2017).

- Determination of Maltose in Honey. (n.d.).

- Maltose Content Assay Kit (Enzymatic Method) (CASQS-K044S). (n.d.). Profacgen.

- Honey Composition and Properties. (n.d.). USDA.

- Honey Compositional Analysis by HPLC. (2012). Agilent.

- Screening of bacterial strains producing maltotetraose-forming amylase and the conditions for enzyme production. (1987). PubMed.

- This compound. (n.d.). Wikipedia. [Link]

- This compound | The Oxford Companion to Beer. (n.d.). Craft Beer & Brewing. [Link]

- Maltose, this compound, glucose and ethanol separ

- Zastrow, C., H-Lek, P., & Pronk, J. T. (2001). This compound fermentation by Saccharomyces cerevisiae. Journal of Industrial Microbiology and Biotechnology, 27(1), 34-38.

- Profiling of Carbohydrates in Honey by HILIC-MS. (n.d.).

- Analysis of Sugars in Honey Using the PerkinElmer Altus HPLC System with RI Detection. (n.d.). SlideShare.

- Maltose / Sucrose / D-glucose - Enzym

- Alves, S. L., Jr, Herberts, R. A., Hollatz, C., Trichez, D., Miletti, L. C., de Araujo, P. S., & Stambuk, B. U. (2008). Molecular analysis of this compound active transport and fermentation by Saccharomyces cerevisiae reveals a determinant role for the AGT1 permease. Applied and Environmental Microbiology, 74(5), 1494–1501.

- Saha, B. C., & Bothast, R. J. (1996). Production of this compound from pullulan by a novel fungal pullulanase. Applied and Environmental Microbiology, 62(9), 3465–3467.

Sources

- 1. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]

- 2. agroscope.admin.ch [agroscope.admin.ch]

- 3. Honey Quality Testing Method using HPLC-UV & SEDEX LT-ELSD - SEDERE [sedere.com]

- 4. books.rsc.org [books.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. cdn.agclassroom.org [cdn.agclassroom.org]

- 7. researchgate.net [researchgate.net]

- 8. Screening of bacterial strains producing maltotetraose-forming amylase and the conditions for enzyme production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of this compound syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and Analysis of Soluble Carbohydrates | Springer Nature Experiments [experiments.springernature.com]

- 16. Determination of Fructose, Glucose, and Maltose in Honey by HPLC-FLD [spkx.net.cn]

- 17. agilent.com [agilent.com]

- 18. content.abcam.com [content.abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Analysis of this compound, this compound Content of Liquids - Celignis Biomass Analysis Laboratory [celignis.com]

- 21. Maltose Content Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]

A Technical Guide to the Biosynthesis of Maltotriose in Plants

Abstract

Maltotriose, a trisaccharide composed of three α-1,4-linked glucose units, is a key intermediate in the catabolism of transitory starch within plant chloroplasts, particularly during the nocturnal phase.[1] Its production and subsequent metabolism are critical for supplying carbon and energy to sustain plant growth and development in the absence of photosynthesis. This guide provides an in-depth examination of the this compound biosynthetic pathway, detailing the enzymatic players, regulatory mechanisms, and cellular transport processes. Furthermore, it offers field-proven experimental protocols for the quantification of this compound and the characterization of key enzymes, intended to support researchers and professionals in plant biology and metabolic engineering.

Introduction: The Central Role of this compound in Carbon Partitioning

During the day, plants fix atmospheric carbon dioxide into carbohydrates via photosynthesis. A significant portion of this fixed carbon is stored within chloroplasts as insoluble starch granules, known as transitory starch. As night falls, this stored carbon must be mobilized and exported to the cytosol to fuel metabolic processes throughout the plant. The primary products of this nocturnal starch degradation are maltose and, to a lesser extent, glucose.[2][3] this compound emerges as a crucial, albeit transient, intermediate in this process. It is primarily generated from the breakdown of linear glucan chains (amylose) and the debranched chains of amylopectin.[4] Understanding the biosynthesis and fate of this compound is fundamental to comprehending how plants manage their carbon economy through the diurnal cycle.[5]

The Chloroplastic Pathway: From Starch Granule to Soluble Sugar

The synthesis of this compound is an integral part of the starch degradation pathway that occurs within the chloroplast stroma. This is not a de novo synthesis in the classic sense, but rather a catabolic process yielding specific oligosaccharides. The key steps are outlined below.

Initial Attack on the Starch Granule

The highly organized, semi-crystalline structure of the starch granule must first be disrupted to allow access for hydrolytic enzymes. This is initiated by Glucan, Water Dikinase (GWD) , which phosphorylates glucose residues at the C6 position on the granule surface. This phosphorylation is thought to introduce steric hindrance and electrostatic repulsion, effectively "opening up" the granule structure.[6]

The Enzymatic Cascade Generating this compound

Once the starch granule is accessible, a suite of enzymes works in concert to break it down.

-

β-Amylases (BAMs): These are the primary enzymes responsible for producing maltose from starch.[7] Specifically, BAM3 is considered the major catalytically active β-amylase in Arabidopsis chloroplasts involved in starch degradation.[8] BAMs are exoamylases that hydrolyze α-1,4-glucosidic bonds from the non-reducing ends of glucan chains, releasing successive units of β-maltose. When a BAM enzyme encounters a glucan chain with an odd number of glucose residues, the final product is this compound.[9]

-

Debranching Enzymes (DBEs): Amylopectin, the major component of starch, is a branched polymer. DBEs, such as Isoamylase 3 (ISA3) , hydrolyze the α-1,6-glycosidic branch points, releasing linear glucan chains that can then be acted upon by β-amylases.[9][10]

-

Disproportionating Enzyme 1 (DPE1): This α-1,4-glucanotransferase plays a critical role in metabolizing the malto-oligosaccharides (MOS) produced during starch breakdown.[11][12] DPE1 can take two molecules of this compound and convert them into maltopentaose and glucose.[13] This maltopentaose can then be further hydrolyzed by BAM3 to generate one molecule of maltose and one of this compound, creating a cycle that helps to efficiently convert these small oligosaccharides into exportable sugars.[13] Mutants lacking DPE1 accumulate significant amounts of malto-oligosaccharides, particularly this compound, highlighting its essential role in this pathway.[4][11][14]

The concerted action of these enzymes ensures the efficient conversion of insoluble starch into smaller, soluble sugars.

Regulation of the Pathway

The breakdown of starch is tightly regulated to match the plant's nocturnal carbon demand, preventing premature depletion of reserves.

-

Feedback Inhibition: this compound itself has been shown to be an inhibitor of BAM3.[13] This creates a feedback loop where the accumulation of this compound, potentially due to a bottleneck in its metabolism or export, can slow down the rate of starch degradation.[13] This mechanism helps to balance the supply of sugars with the demand from the rest of the plant.

-

Redox Regulation: Some enzymes involved in starch metabolism are subject to redox regulation, linking their activity to the light-dependent redox state of the chloroplast. While the primary regulation is nocturnal, this adds another layer of control.

-

Transcriptional Control: The expression of genes encoding starch degradation enzymes, such as BAM3, is often under circadian control, ensuring that the enzymatic machinery is available at the appropriate time of day.[5]

Export from the Chloroplast

For the carbon stored in starch to be useful to the rest of the plant, it must be exported from the chloroplast to the cytosol.

-

Maltose Exporter (MEX1): The primary route for carbon export from the chloroplast at night is via the MEX1 transporter, which specifically exports maltose.[3][5]

-

Plastidial Glucose Transporter (pGlcT): Glucose, produced by the action of DPE1, is exported by the pGlcT .[3]

Experimental Methodologies

Accurate quantification of this compound and characterization of the relevant enzymes are crucial for studying this pathway.

Quantification of this compound in Plant Tissues

This protocol outlines a standard procedure for extracting and quantifying soluble sugars, including this compound, from plant leaf tissue using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Protocol: this compound Quantification

-

Sample Collection and Inactivation:

-

Harvest leaf tissue (typically 100-200 mg fresh weight) at the desired time point (e.g., end of the dark period).

-

Immediately freeze the tissue in liquid nitrogen to halt all enzymatic activity. This is a critical step to prevent post-harvest metabolic changes.[16]

-

Lyophilize the tissue to dryness and record the dry weight.

-

-

Extraction of Soluble Sugars:

-

Homogenize the dried tissue to a fine powder.

-

Add 1 mL of 80% (v/v) ethanol to the powdered tissue.

-

Incubate at 80°C for 60 minutes to extract soluble sugars. Vortex every 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with 0.5 mL of 80% ethanol and combine the supernatants.

-

-

Sample Clarification:

-

Evaporate the ethanol from the combined supernatant under a vacuum.

-

Re-dissolve the sugar extract in a known volume of ultrapure water (e.g., 1 mL).

-

For HPAE-PAD analysis, pass the aqueous extract through a C18 solid-phase extraction (SPE) column to remove hydrophobic compounds that could interfere with the analysis.

-

-

HPAE-PAD Analysis:

-

System: A Dionex ICS-5000 or similar system equipped with a CarboPac PA1 or PA20 column and a pulsed amperometric detector.

-

Eluent: A sodium hydroxide gradient is typically used to separate the carbohydrates. A common gradient might be:

-

0-25 min: 100 mM NaOH

-

25-30 min: Gradient to 1 M NaOH

-

-

Quantification: Run a standard curve with known concentrations of this compound, glucose, and maltose. Identify peaks based on retention time and quantify based on the peak area relative to the standard curve.

-

In Vitro Assay for β-Amylase (BAM) Activity

This assay measures the activity of β-amylase by quantifying the amount of reducing sugar (primarily maltose) produced from a soluble starch substrate.

Protocol: β-Amylase Activity Assay

-

Protein Extraction:

-

Homogenize fresh or frozen leaf tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 1 mM EDTA, 1 mM DTT, 1% (w/v) PVPP).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble proteins.

-

Determine the total protein concentration of the extract using a Bradford or BCA assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 50 mM MES-NaOH buffer (pH 6.2) and 1% (w/v) soluble starch.

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding a known amount of protein extract (e.g., 20 µg) to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 10, 20, 30 minutes) where the reaction is linear.

-

Stop the reaction by adding a DNS (3,5-dinitrosalicylic acid) reagent, which reacts with reducing sugars.

-

-

Quantification of Reducing Sugars:

-

Boil the samples with the DNS reagent for 5-10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose.

-

Express enzyme activity in units such as nmol of maltose produced per minute per mg of protein.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the this compound biosynthesis pathway. These values can vary depending on the plant species, developmental stage, and environmental conditions.

| Parameter | Organism/Enzyme | Value | Reference |

| Substrate Affinity (Km) | |||

| Maltose Uptake by Chloroplasts | Spinacia oleracea | 25 mM | [15] |

| Inhibition Constant (Ki) | |||

| BAM3 Inhibition by this compound | Arabidopsis thaliana | ~ 1 mM | [13] |

| Typical Concentrations | |||

| This compound (End of Night) | Arabidopsis thaliana (dpe1 mutant) | Significantly elevated | [4][11] |

| Maltose (End of Night) | Arabidopsis thaliana (Wild Type) | ~ 1-2 µmol/g FW | [2] |

Conclusion and Future Perspectives

This compound is a pivotal, yet transient, metabolite in the nocturnal breakdown of starch in plant leaves. Its synthesis is the result of the incomplete degradation of glucan chains by β-amylase, and its subsequent metabolism by DPE1 is essential for the efficient conversion of starch into exportable sugars. The feedback inhibition of BAM3 by this compound reveals an elegant regulatory mechanism that helps to balance carbon supply and demand.[13]

Several key questions remain. The precise interplay and potential physical interactions between GWD, ISA3, BAM3, and DPE1 at the surface of the starch granule are not fully understood. Furthermore, while MEX1 and pGlcT handle the bulk of carbon export, the possibility of other, as-yet-unidentified transporters for small oligosaccharides cannot be entirely ruled out. A deeper understanding of this pathway, particularly its regulation, holds significant potential for metabolic engineering strategies aimed at optimizing carbon partitioning, which could lead to improvements in crop yield and resilience.

References

- Chia, T., Thorneycroft, D., Chapple, A., Messerli, G., Chen, J., Zeeman, S. C., Smith, S. M., & Smith, A. M. (2004). A cytosolic glucosyltransferase is required for conversion of starch to sucrose in Arabidopsis leaves at night. The Plant Journal, 37(6), 853-863. (URL not available in search results)

- Weise, S. E., Weber, A. P., & Sharkey, T. D. (2004).

- Critchley, J. H., Zeeman, S. C., Takaha, T., Smith, A. M., & Smith, S. M. (2001). A critical role for disproportionating enzyme in starch breakdown is revealed by a knock-out mutation in Arabidopsis. The Plant Journal, 26(1), 89-100.

- Skeffington, A. W., Graf, A., Dux, A., Gruissem, W., & Smith, A. M. (2017).

- van der Maarel, M. J., van der Veen, B., Uitdehaag, J. C., Leemhuis, H., & Dijkhuizen, L. (2002). Properties and applications of starch-converting enzymes of the alpha-amylase family. Journal of Biotechnology, 94(2), 137-155. (URL not available in search results, general reference)

- Critchley, J. H., Zeeman, S. C., Takaha, T., Smith, A. M., & Smith, S. M. (2001). A critical role for disproportionating enzyme in starch breakdown is revealed by a knock-out mutation in Arabidopsis.

- Zeeman, S. C., Smith, S. M., & Smith, A. M. (2007). The diurnal metabolism of leaf starch. Biochemical Journal, 401(1), 13-28. (Referenced in diagram, URL not available)

- Critchley, J. H., Zeeman, S. C., Takaha, T., Smith, A. M., & Smith, S. M. (2001).

- Critchley, J. H., Zeeman, S. C., Takaha, T., Smith, A. M., & Smith, S. M. (2001).

- Rost, S., Frank, C., & Beck, E. (1996). The chloroplast envelope is permeable for maltose but not for maltodextrins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1291(3), 221-227.

- Li, J., Monroe, J. D., & Storm, A. R. (2020). Involvement of five catalytically active Arabidopsis β-amylases in leaf starch metabolism and plant growth. Plant Direct, 4(2), e00201.

- This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Monroe, J. D., Li, J., & Storm, A. R. (2022). BETA-AMYLASE9 is a plastidial nonenzymatic regulator of leaf starch degradation. Plant Physiology, 188(2), 964-981.

- Niittylä, T., Messerli, G., Trevisan, M., Chen, J., Smith, A. M., & Zeeman, S. C. (2004). A previously unknown maltose transporter is an essential component of the starch degradation pathway in leaves. Science, 303(5654), 87-89. (Referenced in text, URL not available)

- Streb, S., Eicke, S., & Zeeman, S. C. (2012). The role of starch phosphorylation in the degradation of leaf starch. Journal of Experimental Botany, 63(7), 2483-2491. (Referenced in text, URL not available)

- Li, B., Li, R., & Wang, Y. (2009). Catalytically-inactive β-amylase BAM4 required for starch breakdown in Arabidopsis leaves is a starch-binding-protein. Plant Molecular Biology, 70(4), 481-491. (Referenced in text, URL not available)

- Fulton, D. C., Stettler, M., Mettler, T., Vaughan, C. K., Li, J., Francisco, P., ... & Zeeman, S. C. (2008). β-AMYLASE4, a noncatalytic protein required for starch breakdown, acts upstream of three active β-amylases in Arabidopsis chloroplasts. The Plant Cell, 20(4), 1040-1058.

- Lu, Y., & Sharkey, T. D. (2006). The importance of maltose in transitory starch breakdown. Plant, Cell & Environment, 29(3), 353-366.